molecular formula C15H12ClNO5 B2702235 methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate CAS No. 338404-91-4

methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B2702235
CAS No.: 338404-91-4
M. Wt: 321.71
InChI Key: AZKNKCMHSYDKCY-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate is an organic compound with a complex structure that includes a pyran ring, a chlorobenzoyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps. One common method includes the acylation of a pyran derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-chlorobenzoate: This compound shares the chlorobenzoyl group but has a different core structure.

    Indole derivatives: These compounds have a similar aromatic structure and are used in various biological applications.

Uniqueness

Methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate is unique due to its combination of a pyran ring and a chlorobenzoyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 5-[(4-chlorobenzoyl)amino]-2-methyl-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-8-11(14(19)21-2)7-12(15(20)22-8)17-13(18)9-3-5-10(16)6-4-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKNKCMHSYDKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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